2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 56897-25-7
VCID: VC17300348
InChI: InChI=1S/C11H11NO4/c1-7(2)15-9-5-3-4-8-6-10(12(13)14)16-11(8)9/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran

CAS No.: 56897-25-7

Cat. No.: VC17300348

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran - 56897-25-7

Specification

CAS No. 56897-25-7
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 2-nitro-7-propan-2-yloxy-1-benzofuran
Standard InChI InChI=1S/C11H11NO4/c1-7(2)15-9-5-3-4-8-6-10(12(13)14)16-11(8)9/h3-7H,1-2H3
Standard InChI Key GNDBXDDRVBFVEW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran (IUPAC name: 2-nitro-7-(propan-2-yloxy)-1-benzofuran) consists of a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan ring. The nitro group (-NO₂) occupies the 2-position of the benzofuran scaffold, while the 7-position is substituted with an isopropoxy group (-OCH(CH₃)₂). The molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
IUPAC Name2-nitro-7-(propan-2-yloxy)-1-benzofuran
Canonical SMILESCC(C)OC1=CC=CC2=C1OC(=C2)N+[O-]
Topological Polar Surface Area67.8 Ų
LogP (Octanol-Water)2.45

The isopropoxy group enhances the compound’s lipophilicity compared to simpler alkoxy substituents, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-nitro-7-[(propan-2-yl)oxy]-1-benzofuran likely involves sequential functionalization of the benzofuran core:

Step 1: Preparation of 7-Hydroxybenzofuran

Benzofuran derivatives are commonly synthesized via Perkin rearrangement or Ullmann condensation, starting from salicylaldehyde derivatives .

Step 3: Nitration at the 2-Position

Electrophilic nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) selectively targets the 2-position due to the electron-donating effect of the furan oxygen .

Example Reaction Scheme:

7-Isopropoxybenzofuran+HNO3H2SO42-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran\text{7-Isopropoxybenzofuran} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran}

Purification and Crystallization

Purification is typically achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate). Single crystals for X-ray diffraction may be obtained by slow evaporation of dichloromethane/hexane solutions, as demonstrated for related benzofuran derivatives .

Physical and Chemical Properties

Thermodynamic Properties

  • Melting Point: Estimated at 120–125°C based on analogs .

  • Boiling Point: ~300°C (extrapolated from similar nitroaromatics).

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL) .

Reactivity

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in derivatization .

  • Ether Cleavage: HBr in acetic acid cleaves the isopropoxy group to regenerate 7-hydroxy-2-nitrobenzofuran.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound Optimization: The isopropoxy group’s steric bulk and lipophilicity make it a candidate for improving blood-brain barrier penetration in CNS-targeted therapies .

  • Prodrug Development: Nitro groups can be reduced in vivo to generate bioactive amines, enabling targeted drug release .

Material Science

Nitrobenzofurans serve as precursors for nonlinear optical (NLO) materials due to their strong electron-withdrawing groups and conjugated π-systems .

Future Perspectives

Further research should prioritize:

  • In Vivo Toxicity Studies: To evaluate systemic safety.

  • Structure-Activity Relationship (SAR) Optimization: Exploring substituents at the 3- and 5-positions.

  • Target Identification: Proteomic studies to elucidate molecular targets.

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